2-Fluoro-3-formyl-5-methylbenzoic acid
Description
2-Fluoro-3-formyl-5-methylbenzoic acid is a multifunctional aromatic compound featuring a fluorine atom at position 2, a formyl group at position 3, and a methyl group at position 5. Its molecular formula is C₉H₇FO₃, with a molecular weight of 182.15 g/mol. The compound’s unique substitution pattern confers distinct electronic and steric properties, making it valuable in organic synthesis, particularly as a precursor for pharmaceuticals, agrochemicals, and materials science applications. The formyl group enables condensation reactions (e.g., Schiff base formation), while the fluorine and methyl substituents influence regioselectivity and metabolic stability in bioactive molecules .
Properties
IUPAC Name |
2-fluoro-3-formyl-5-methylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO3/c1-5-2-6(4-11)8(10)7(3-5)9(12)13/h2-4H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGTSMTOWVWLYRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(=O)O)F)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.15 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-3-formyl-5-methylbenzoic acid can be achieved through several methods. One common approach involves the nucleophilic fluorination of 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents . This method is efficient and provides good yields of the desired product. Another method involves the deprotonation of metallated fluorotoluenes, which reacts with superbases to form the fluorobenzoic acid derivative .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Acid-Base Characteristics
The carboxylic acid group dominates acid-base reactivity, with pKa influenced by substituents. Compared to unsubstituted benzoic acid (pKa ≈ 4.2), the electron-withdrawing fluorine and formyl groups lower the pKa significantly (estimated pKa 2.8–3.5) . This enhanced acidity facilitates:
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Salt formation with bases (e.g., NaOH → sodium carboxylate)
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Esterification via acid-catalyzed reactions with alcohols (e.g., methanol/H⁺ → methyl ester)
Aldehyde Group Reactivity
The formyl group undergoes typical aldehyde reactions:
Aromatic Electrophilic Substitution
Substituents direct incoming electrophiles:
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Fluorine : Strongly deactivating, meta-directing.
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Formyl : Electron-withdrawing, meta-directing.
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Methyl : Weakly activating, ortho/para-directing.
Combined effects result in preferred substitution at the 4-position (relative to fluorine). Example:
Nucleophilic Aromatic Substitution
Fluorine at the 2-position participates in nucleophilic displacement under specific conditions:
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| Methoxide | DMF, 100°C | 2-Methoxy-3-formyl-5-methylbenzoic acid | ~60% |
| Amines | Cu catalysis | 2-Amino derivatives | Moderate (40–50%) |
Mechanism : The formyl group enhances ring activation, facilitating SNAr at the fluorine site .
Decarboxylation and Side Reactions
Under thermal or basic conditions:
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Decarboxylation : >200°C → CO₂ loss → 2-fluoro-3-formyl-5-methylbenzene
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Aldol Condensation : Base-induced dimerization via formyl group (rare, requires anhydrous conditions)
Comparative Reactivity Table
Key differences from structural analogs:
| Compound | Substituents | Dominant Reactivity |
|---|---|---|
| This compound | 2-F, 3-CHO, 5-CH₃ | Aldehyde oxidation, SNAr at F |
| 4-Fluorobenzoic acid | 4-F | Electrophilic substitution at 3-position |
| 3-Formylbenzoic acid | 3-CHO | Aldehyde-mediated condensations |
Key Challenges and Considerations
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Steric hindrance from the methyl group limits substitutions at the 5-position.
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Competing reactivity between carboxylic acid and aldehyde groups necessitates selective protection (e.g., esterifying the acid before aldehyde modifications).
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Sensitivity to strong bases : May induce decarboxylation or aldol side reactions .
Scientific Research Applications
Synthesis and Preparation Methods
The synthesis of 2-Fluoro-3-formyl-5-methylbenzoic acid typically involves several steps:
- Halogenation: Introduction of the fluoro group.
- Formylation: Addition of the formyl group using reagents like Vilsmeier-Haack.
- Methylation: Methyl groups are introduced via methylating agents.
- Carboxylation: Formation of the carboxylic acid group.
These synthetic routes can be optimized for industrial production, employing techniques such as continuous flow reactors to enhance yields and purity.
Medicinal Chemistry
This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its derivatives have shown potential in:
- Inhibition of Kinases: Compounds derived from this acid have been studied for their effectiveness against specific kinases, which play roles in cancer progression.
- Pain Management: Some derivatives target adenylyl cyclase, showing promise in treating chronic pain conditions with low inhibitory concentrations (e.g., IC₅₀ = 0.54 μM) .
Organic Synthesis
This compound is utilized as a building block in the synthesis of complex organic molecules. Its unique functional groups allow for versatile reactions, including:
- Nucleophilic Substitution Reactions: Facilitating the formation of more complex structures.
- Amidation Reactions: The carboxylic acid group enables easy formation of amides, which are essential in drug design .
Material Science
In material science, fluorinated compounds like this compound are valued for their unique properties that enhance material performance. They are used in:
- Polymer Chemistry: Serving as monomers that impart desirable characteristics to polymers.
- Coatings and Adhesives: Their chemical stability makes them suitable for high-performance applications.
Case Studies
Case Study 1: Kinase Inhibition
Research has demonstrated that derivatives of this compound exhibit selective inhibition against certain kinases involved in cancer pathways. The synthesis of these derivatives involved strategic modifications to enhance binding affinity and selectivity.
Case Study 2: Pain Management
A study focused on synthesizing pyrimidinone derivatives from this compound showed promising results in selectively inhibiting adenylyl cyclase 1 (AC1), which is implicated in chronic pain signaling pathways. The research highlighted the compound's potential as a lead structure for developing new analgesics.
Mechanism of Action
The mechanism of action of 2-Fluoro-3-formyl-5-methylbenzoic acid depends on its specific application. In general, the presence of the fluorine atom can influence the compound’s reactivity and interaction with biological targets. Fluorine’s high electronegativity can enhance the binding affinity of the compound to enzymes or receptors, potentially leading to increased biological activity. The formyl group can participate in various chemical reactions, further modifying the compound’s behavior.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs include:
Key Observations :
- Positional isomerism : The formyl group’s position (3 vs. 5) significantly impacts electronic effects. For instance, 2-Fluoro-5-formylbenzoic acid (CHO at 5) exhibits stronger electron-withdrawing effects on the carboxylic acid group compared to the target compound .
- Functional group interchange: Replacing formyl with amino (e.g., 2-Amino-5-fluoro-3-methylbenzoic acid) alters reactivity, enabling peptide coupling or diazotization reactions .
Physicochemical Properties
Key Observations :
- Acidity: The carboxylic acid group in this compound is more acidic (pKa ~2.9) than amino-substituted analogs (pKa ~3.8) due to the electron-withdrawing formyl group enhancing COOH dissociation .
- Lipophilicity: Bromine substitution (3-Bromo-2-fluoro-5-formylbenzoic acid) increases LogP compared to methyl or amino derivatives, enhancing membrane permeability .
Biological Activity
2-Fluoro-3-formyl-5-methylbenzoic acid is a compound of interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C9H7FO3
- Molecular Weight : 182.15 g/mol
- CAS Number : 2167871-39-6
Synthesis
The synthesis of this compound typically involves the following steps:
- Starting Materials : 5-methylbenzoic acid and fluorinating agents.
- Reagents : Common reagents include phosphorus pentafluoride (PF5) or sulfur tetrafluoride (SF4).
- Reaction Conditions : The reactions are often conducted under controlled temperatures to optimize yield and purity.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The presence of the fluoro and formyl groups enhances its lipophilicity, facilitating cell membrane penetration and interaction with intracellular targets.
Antimicrobial Activity
Recent studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains. The compound's mechanism involves:
- Inhibition of Cell Wall Synthesis : Disruption of peptidoglycan cross-linking in bacterial cell walls.
- Interference with Metabolic Pathways : Inhibition of key enzymes involved in bacterial metabolism.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
In vitro studies have demonstrated that this compound possesses anticancer properties, particularly against breast and prostate cancer cell lines. The proposed mechanisms include:
- Induction of Apoptosis : Activation of caspase pathways leading to programmed cell death.
- Cell Cycle Arrest : Inhibition of cyclin-dependent kinases (CDKs), resulting in G1 phase arrest.
Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of benzoic acids, including this compound. The results indicated a strong correlation between the presence of electron-withdrawing groups and increased antimicrobial activity, particularly against Gram-positive bacteria .
Study 2: Anticancer Properties
Another investigation focused on the anticancer properties of this compound against MCF-7 breast cancer cells. The study revealed that treatment with this compound led to a dose-dependent decrease in cell viability, attributed to apoptosis induction through mitochondrial pathways .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Fluoro-3-formyl-5-methylbenzoic acid, and what key reaction conditions should be optimized?
- Methodology : The synthesis typically involves regioselective fluorination and formylation of a benzoic acid backbone. For fluorination, direct electrophilic substitution using fluorine donors (e.g., Selectfluor) under anhydrous conditions is common. The formyl group can be introduced via Vilsmeier-Haack formylation (using POCl₃ and DMF) or oxidation of a methyl group (e.g., using KMnO₄ in acidic media). Key optimizations include temperature control (e.g., reflux at 110–120°C for formylation) and stoichiometric ratios to avoid over-oxidation or by-products .
- Validation : Monitor reaction progress via TLC or HPLC, and confirm regiochemistry using NOESY NMR to distinguish between ortho/para substituents.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- Purity : HPLC with a C18 column (≥98% purity threshold) and UV detection at 254 nm .
- Structural Confirmation : Use and NMR to identify substituent positions. For example, the formyl proton appears as a singlet at ~10 ppm, while fluorine coupling in NMR confirms substitution patterns .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M-H]⁻ at m/z 196.03).
Q. What are the stability considerations and recommended storage conditions for this compound?
- Stability : The compound is hygroscopic and light-sensitive. Store under inert gas (argon) at -20°C in amber vials to prevent degradation of the formyl group .
- Incompatibilities : Avoid strong bases (risk of decarboxylation) and reducing agents (formyl group reduction). Conduct stability assays under intended experimental conditions (e.g., pH, temperature) for ≥72 hours .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported melting points or spectral data for fluorinated benzoic acid derivatives?
- Root Causes : Discrepancies may arise from polymorphic forms, residual solvents, or impurities. For example, a 5°C variation in melting points could indicate solvent inclusion (e.g., ethanol or DMSO) .
- Resolution :
- Perform DSC to identify polymorphs.
- Recrystallize from a non-polar solvent (hexane/ethyl acetate) and re-analyze.
- Compare NMR data with computational predictions (DFT) to validate assignments .
Q. What computational methods are effective in predicting the reactivity of the formyl group in this compound?
- Approach : Use density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to calculate:
- Electrophilicity indices for the formyl carbon.
- Frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic attack sites .
- Validation : Correlate computational results with experimental kinetics (e.g., reaction rates with amines or hydrazines).
Q. How does the presence of both fluoro and formyl substituents influence the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?
- Electronic Effects : The electron-withdrawing fluoro group activates the ring for NAS at the meta position relative to itself, while the formyl group directs substitution ortho/para to its position. Competitive directing effects require careful evaluation via Hammett plots or kinetic isotope effects .
- Case Study : In coupling reactions with thieno[2,3-d]pyrimidin derivatives, the formyl group acts as an electrophilic partner, while fluorine stabilizes intermediates through negative hyperconjugation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
